3-((1-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
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Description
3-((1-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C19H18N6O2 and its molecular weight is 362.393. The purity is usually 95%.
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Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives, a key structural component of this compound, are known to interact with a wide range of biological targets due to their versatile nature .
Mode of Action
It’s known that imidazo[1,2-a]pyridine derivatives can undergo various reactions, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives are known to be involved in a broad spectrum of biological effects, indicating that they may interact with multiple biochemical pathways .
Result of Action
Imidazo[1,2-a]pyridine derivatives are known to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
They exhibit a broad spectrum of biological effects, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activities .
Cellular Effects
Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant activity against various types of cells . They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazo[1,2-a]pyridine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Imidazo[1,2-a]pyridine derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Imidazo[1,2-a]pyridine derivatives have been studied for their effects at different dosages, including any threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Imidazo[1,2-a]pyridine derivatives have been studied for their involvement in various metabolic pathways, including interactions with enzymes or cofactors and effects on metabolic flux or metabolite levels .
Transport and Distribution
Imidazo[1,2-a]pyridine derivatives have been studied for their interactions with transporters or binding proteins and effects on their localization or accumulation .
Subcellular Localization
Imidazo[1,2-a]pyridine derivatives have been studied for their subcellular localization and any effects on their activity or function .
Properties
IUPAC Name |
3-[1-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2/c1-13-17(25-10-3-2-6-16(25)23-13)19(26)24-9-4-5-14(12-24)27-18-15(11-20)21-7-8-22-18/h2-3,6-8,10,14H,4-5,9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHYVDMGQPZXIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CCCC(C3)OC4=NC=CN=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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